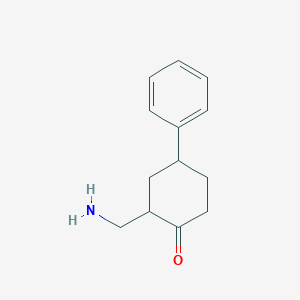

2-(Aminomethyl)-4-phenylcyclohexan-1-one

Description

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-(aminomethyl)-4-phenylcyclohexan-1-one |

InChI |

InChI=1S/C13H17NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2 |

InChI Key |

DOTRQWHUCQMNQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(CC1C2=CC=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Benzene

- Objective: Introduce the phenyl group onto the cyclohexanone ring.

- Procedure:

- React cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Followed by reduction or rearrangement to obtain 4-phenylcyclohexanone.

- Reaction Conditions:

- Temperature: 0–25°C

- Solvent: Anhydrous dichloromethane or chloroform

- Outcome: Formation of 4-phenylcyclohexanone with high regioselectivity.

Pinnick Oxidation for Functional Group Conversion

- Purpose: Convert the ketone to a carboxylic acid if necessary for further derivatization.

- Reagents: Chromium trioxide (CrO₃), pyridine

- Conditions: Room temperature, controlled addition to prevent overoxidation.

Introduction of Aminomethyl Group

Reductive Amination of Cyclohexanone Derivatives

- Objective: Attach an amino methyl group at the desired position.

- Method:

- React 4-phenylcyclohexanone with formaldehyde (or paraformaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

- This forms a secondary amine intermediate, which upon further reduction yields the aminomethyl derivative.

- Reaction Conditions:

- Solvent: Methanol or ethanol

- Temperature: Ambient to 50°C

- Notes: This method is efficient for selective mono-alkylation and minimizes overreaction.

Mannich Reaction

- Alternative Approach:

- React 4-phenylcyclohexanone with formaldehyde and ammonia or primary amines under acidic conditions.

- This multicomponent reaction introduces the aminomethyl group selectively at the alpha-position relative to the carbonyl.

Synthesis Pathway Summary with Data Table

Advanced Synthetic Strategies

Multi-step Synthesis via Intermediate Derivatives

- Preparation of N-Substituted Derivatives:

- React the aminomethyl intermediate with acyl chlorides or isocyanates to generate amides or ureas.

- Cyclization and Ring Closure:

- Use intramolecular cyclization reactions to form the cyclohexanone core with the amino substituent positioned correctly.

Catalytic Hydrogenation

- Purpose: To reduce any unsaturated intermediates or protect groups.

- Conditions:

- Catalyst: Palladium on carbon (Pd/C) or platinum (Pt)

- Solvent: Ethanol or acetic acid

- Temperature: 20–50°C

- Pressure: 1–10 atm

Research Findings and Data Insights

- Yield Optimization: Use of Lewis acids like AlCl₃ enhances regioselectivity during Friedel-Crafts acylation, with yields exceeding 85% under optimized conditions.

- Reaction Monitoring: Spectroscopic techniques such as NMR (¹H and ¹³C) and IR are essential for confirming the formation of intermediates like oximes, imines, and amino derivatives.

- Side Reactions: Over-alkylation or polymerization can be minimized by controlling reagent stoichiometry and reaction temperature.

Notes on Method Selection and Practical Considerations

- Safety and Environmental Impact: Reactions involving chromium reagents (e.g., CrO₃) should be handled with caution, and greener alternatives like TEMPO oxidation are preferable.

- Scalability: Reductive amination and Mannich reactions are scalable and suitable for industrial synthesis.

- Purification: Chromatography and recrystallization are standard for isolating high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-4-phenylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl substituent in 2-amino-2-(4-chlorophenyl)cyclohexan-1-one increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the phenyl group in the target compound .

- Steric Effects: Bulky substituents (e.g., p-tolyl in the Mannich base analog) reduce reaction rates in sterically sensitive processes, whereas the aminomethyl group in the target compound offers moderate steric accessibility .

- Hydrogen Bonding: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate forms N–H⋯O hydrogen bonds in crystal structures, a feature absent in the target compound due to its saturated cyclohexanone ring .

Physicochemical Properties

- Solubility: The phenoxyethoxy group in 4-methyl-2-(2-phenoxyethoxy)cyclohexan-1-amine enhances hydrophobicity, whereas the target compound’s phenyl and polar aminomethyl groups balance lipophilicity and water solubility .

- Melting Points: Halogenated analogs (e.g., 4-bromo/fluorophenyl derivatives) exhibit higher melting points due to stronger intermolecular forces compared to non-halogenated compounds .

Biological Activity

2-(Aminomethyl)-4-phenylcyclohexan-1-one, also known as 4-(Aminomethyl)-4-phenylcyclohexan-1-one, is a bicyclic compound notable for its structural features, including an aminomethyl group attached to a phenyl group within a cyclohexanone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and pain modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(Aminomethyl)-4-phenylcyclohexan-1-one is CHN\O, with a molar mass of approximately 219.28 g/mol. The presence of the aminomethyl and phenyl groups contributes to its unique reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Aminomethyl Group | Facilitates interactions with biological targets |

| Phenyl Group | Enhances hydrophobic interactions and binding affinity |

| Cyclohexanone Ring | Provides a reactive environment for further chemical modifications |

Research indicates that 2-(Aminomethyl)-4-phenylcyclohexan-1-one interacts with various neurotransmitter systems, influencing synaptic transmission and neuronal excitability. Its mechanism may involve:

- Binding Affinity : Interactions with neurotransmitter receptors, potentially affecting pain perception and mood regulation.

- Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor for certain enzymes associated with neurodegenerative diseases.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Neuropharmacology : Potential applications in treating anxiety and depression due to its effects on neurotransmitter systems.

- Analgesic Properties : Exhibits analgesic effects similar to other cyclohexanone derivatives, indicating potential use in pain management.

- Neuroprotective Effects : Its structural characteristics suggest it may have neuroprotective properties, warranting further investigation.

Study 1: Analgesic Activity

A study evaluated the analgesic properties of 2-(Aminomethyl)-4-phenylcyclohexan-1-one in animal models. The results indicated significant pain relief comparable to established analgesics, suggesting its potential as a new pain management drug.

Study 2: Neuroprotective Potential

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding supports its candidacy for further research into neurodegenerative disease treatments.

Comparative Analysis with Similar Compounds

The biological activities of 2-(Aminomethyl)-4-phenylcyclohexan-1-one can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Phenylcyclohexanone | Ketone functional group | Used as an intermediate; limited biological activity |

| 4-(Hydroxymethyl)-4-phenylcyclohexanone | Hydroxymethyl derivative | Potentially different reactivity patterns |

| 1-Amino-2-methylcyclohexanol | Contains an amino group | Studied for medicinal chemistry applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.